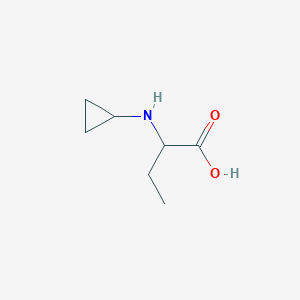

2-(Cyclopropylamino)butanoic acid

Beschreibung

Structural Classification and Nomenclature within Contemporary Amino Acid Chemistry

2-(Cyclopropylamino)butanoic acid is a non-proteinogenic α-amino acid derivative. Structurally, it features a four-carbon butanoic acid core. The amino group at the alpha position (C2) is substituted with a cyclopropyl (B3062369) ring, classifying it as an N-substituted amino acid. This substitution introduces a unique, rigid, three-membered ring system not commonly found in natural amino acids.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-(cyclopropylamino)butanoic acid . chemenu.comutexas.edu The naming convention identifies the parent alkane chain as butane, which becomes "butanoic acid" due to the carboxyl group (-COOH). utexas.edulibretexts.orglibretexts.org The carboxyl carbon is designated as C1, and the subsequent carbons are numbered along the chain. utexas.edulibretexts.org The substituent, a cyclopropyl group attached to the amino group, is located at the C2 position, hence "2-(cyclopropylamino)". chemenu.comlibretexts.org

This compound belongs to a broader class of molecules known as cyclopropyl amino acids (CPAAs), which are valued as building blocks in medicinal chemistry. bc.eduamericanpeptidesociety.org Its structure is distinct from proteinogenic amino acids due to the presence of the cyclopropyl moiety, which imparts significant conformational constraints.

| Property | Value |

| IUPAC Name | 2-(cyclopropylamino)butanoic acid |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| Classification | Non-proteinogenic α-amino acid, N-substituted butanoic acid derivative |

| Data sourced from multiple chemical databases. chemenu.comnih.gov |

Academic Significance of Cyclopropyl-Containing Amino Acids in Modern Chemical Biology

The incorporation of a cyclopropyl group into amino acids is a strategic decision in modern chemical biology and medicinal chemistry, lending these molecules significant academic interest. scientificupdate.comfiveable.me The cyclopropyl ring is a bioisostere for other chemical groups, such as vinyl or isopropyl groups, but with a fixed conformation that can enhance binding to biological targets. iris-biotech.de

Key areas of significance include:

Conformational Rigidity: The three-membered ring of the cyclopropyl group introduces significant rigidity into the molecular structure. americanpeptidesociety.orgiris-biotech.de When incorporated into peptides, these amino acids restrict the conformational freedom of the peptide backbone, which can lead to more stable secondary structures and increased receptor specificity. bc.eduamericanpeptidesociety.org This conformational locking is a powerful tool for studying structure-activity relationships.

Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of a drug candidate. iris-biotech.deacs.org For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can block this metabolic pathway, thereby increasing the molecule's half-life in the body. iris-biotech.de

Modulation of Physicochemical Properties: The cyclopropyl fragment can alter properties such as lipophilicity and pKa. iris-biotech.deacs.org This allows chemists to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for developing effective pharmaceuticals. acs.org

Versatile Synthetic Building Blocks: Cyclopropyl-containing amino acids are prized as versatile precursors for synthesizing complex molecules. bc.eduamericanpeptidesociety.org Their unique reactivity, stemming from the ring strain of the cyclopropane (B1198618), allows for novel chemical transformations and the construction of diverse molecular architectures. fiveable.me Research has led to the development of scalable, metal-free synthetic routes to produce these building blocks, making them more accessible for drug discovery and peptide chemistry. americanpeptidesociety.org

The unique electronic and steric properties of the cyclopropyl group make it a valuable tool for addressing common challenges in drug discovery, such as improving potency, reducing off-target effects, and enhancing metabolic stability. scientificupdate.comacs.org

Historical Context of Related Butanoic Acid Derivative Research

The study of 2-(cyclopropylamino)butanoic acid is built upon a long history of research into butanoic acid and its derivatives. Butanoic acid, more commonly known as butyric acid, was first identified in an impure form in 1814 by French chemist Michel Eugène Chevreul, who later fully characterized it in 1823. guidechem.comwikipedia.org Its name derives from the Latin butyrum, meaning butter, as it is released upon the hydrolysis of fats in rancid butter. guidechem.comwikipedia.org

Historically, research on butanoic acid derivatives focused on their synthesis and application in various industries. Esters of butanoic acid, for example, are known for their pleasant aromas and have been used in perfumes and food flavorings. guidechem.com In industrial chemistry, butanoic acid is a precursor for producing polymers like cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB), a thermoplastic with desirable properties of flexibility and resistance to heat. wikipedia.orgturito.com

In the realm of biological and medicinal chemistry, butanoic acid itself is recognized as a short-chain fatty acid crucial for digestive health. turito.comnih.gov This has spurred research into derivatives that could serve as prodrugs or delivery systems to transport butanoic acid to the colon. nih.gov More broadly, the butanoic acid scaffold has been a foundation for developing new molecules with potential therapeutic applications. biointerfaceresearch.com Scientists have synthesized and studied numerous derivatives by modifying the butanoic acid backbone with various functional groups to explore their biological activities, including potential antiviral or anticancer properties. biointerfaceresearch.comresearchgate.net The synthesis of new butanoic acid derivatives continues to be an active area of research, aiming to create compounds with enhanced stability, reactivity, and specific biological functions. biointerfaceresearch.comresearchgate.net

The development of compounds like 2-(cyclopropylamino)butanoic acid represents a modern extension of this historical research, combining the well-understood butanoic acid framework with the unique properties of the cyclopropyl group to create novel molecules for advanced chemical and biological applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(cyclopropylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-6(7(9)10)8-5-3-4-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAXBFRGAYRJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Cyclopropylamino Butanoic Acid

Chemoenzymatic Synthetic Routes to 2-(Cyclopropylamino)butanoic Acid and Analogs

The integration of enzymatic methods into organic synthesis offers unparalleled control over stereochemistry and reaction conditions. This is particularly valuable in the production of complex molecules like non-canonical amino acids.

Enzyme-Catalyzed Amine Addition and Hydroamination Reactions for Non-Canonical Amino Acid Production

The creation of non-canonical amino acids (ncAAs) is greatly enhanced by the use of enzymes. nih.gov These biological catalysts offer impressive command over the stereocenters and functional groups within the target molecules. nih.gov One prominent method is hydroamination, which involves the addition of an amine to an alkene. For instance, ammonia-lyases, which naturally catalyze the reversible deamination of aspartate to fumarate (B1241708) and ammonia (B1221849), can be used in the reverse direction to produce amino acids. nih.gov While their high specificity has been a challenge, these cofactor-independent enzymes are of great interest for their ability to formally hydroaminate olefins using abundant precursors. nih.gov

Another powerful class of enzymes for this purpose is amine transaminases (ATAs). These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. mdpi.com The broad substrate spectrum of ATAs makes them highly practical for the industrial synthesis of a variety of optically pure amino compounds, including amino acids and amino alcohols. mdpi.com Cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next in a one-pot synthesis, are also being employed to efficiently produce chiral amino acids. mdpi.com

Enantioselective Synthesis through Biocatalysis

Achieving high enantioselectivity is a critical goal in the synthesis of chiral molecules for pharmaceutical applications. Biocatalysis, leveraging enzymes, provides a powerful means to achieve this. nih.gov Enzymes can perform transformations under mild conditions, often with unmatched chemo-, regio-, and stereoselectivity, offering a more sustainable alternative to heavy metal catalysts. nih.govnih.gov

Transaminases, for example, are instrumental in the stereospecific reductive amination of ketones and aldehydes to produce chiral amines. nih.gov The industrial synthesis of sitagliptin, a drug for diabetes, famously incorporates an engineered transaminase, highlighting the power of directed evolution to tailor enzymes for specific, highly enantioselective transformations. nih.gov Similarly, β-amino acid dehydrogenases (β-AADHs) are promising for the asymmetric synthesis of chiral β-amino acids, although their native substrate specificity often requires engineering to broaden their applicability. nih.gov

Computational Enzyme Redesign for Enhanced Stereoselectivity in Amino Acid Synthesis

Computational enzyme design has emerged as a transformative tool for tailoring enzymes with desired properties, including enhanced stereoselectivity. nih.govresearchgate.net By modeling the interactions between a substrate and an enzyme's active site, researchers can rationally design mutations to improve catalytic efficiency and control the stereochemical outcome of a reaction. nih.gov Software like Rosetta has been successfully used to alter enzyme properties such as substrate specificity and stereoselectivity. nih.gov

A notable example is the computational redesign of an aspartase from Bacillus sp. YM55-1. researchgate.net This enzyme, which originally had a very narrow substrate scope, was converted into a set of hydroamination biocatalysts capable of producing enantiopure β-amino acids with high conversion rates and greater than 99% enantiomeric excess. researchgate.net This approach highlights the potential of computational design to rapidly adapt enzymes for industrially relevant reactions without the need for extensive laboratory evolution. researchgate.net More recent advancements include the development of machine learning tools that can predict both the stereoselectivity and activity of engineered enzymes based on their amino acid sequence, further accelerating the design process. bioengineer.orgchemistryworld.com

Classical Organic Synthesis Approaches to Butanoic Acid Derivatives Relevant to 2-(Cyclopropylamino)butanoic Acid

While chemoenzymatic methods are at the forefront of innovation, classical organic synthesis remains a cornerstone for the production of a wide range of chemical compounds, including derivatives of butanoic acid.

Reactions Involving Cyclopropylamine (B47189) and Butanoic Acid Derivatives

The synthesis of N-cyclopropyl derivatives can be achieved through various classical methods. One such approach is the copper-promoted N-cyclopropylation of amines using cyclopropylboronic acid. researchgate.net This reaction, which can be performed with anilines as well as primary and secondary aliphatic amines, yields the corresponding N-cyclopropyl derivatives in good to excellent yields under relatively mild conditions. researchgate.net

Another strategy involves the ring-opening of cyclopropane-1,1-dicarboxylates with arylamines to produce γ-(arylamino)butyric acid derivatives. dntb.gov.ua This method utilizes a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring, followed by lactamization. dntb.gov.ua Furthermore, a process for preparing cyclopropylamine itself starts from butyrolactone, which is converted in a multi-step sequence involving the formation of a chlorobutyric acid ester, cyclization to a cyclopropanecarboxylic acid ester, amidation, and finally a Hofmann degradation to yield cyclopropylamine. google.com A more direct, one-step synthesis of primary cyclopropylamines from nitriles has also been developed, utilizing a titanium(II)- and Lewis acid-mediated coupling with Grignard reagents. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Butyrolactone | HCl, Alcohol, Alkali alcoholate, NH3, Hofmann degradation reagents | Cyclopropylamine | Not specified | google.com |

| Alkanenitriles | Grignard reagent, Ti(OPr)4, BF3·OEt2 | Primary cyclopropylamines | Moderate to good | organic-chemistry.org |

| Amines | Cyclopropylboronic acid, Cu(OAc)2, 2,2'-bipyridine, Base | N-Cyclopropyl amines | Good to excellent | researchgate.net |

| Cyclopropane-1,1-dicarboxylates | Arylamines, Lewis acid | γ-(Arylamino)butyric acid derivatives | Not specified | dntb.gov.ua |

Cyclopropanation Strategies in Amino Acid Scaffold Construction

The construction of the cyclopropane ring itself is a key step in the synthesis of cyclopropyl-containing amino acids. Traditional methods for synthesizing cyclopropane amino acids often fall into two main categories: reactions of C1-equivalents with dehydroamino acids or the bis-alkylation of malonic acid derivatives or protected amino-esters. nih.gov These methods can sometimes suffer from poor diastereo- and enantioselectivity unless transition-metal catalysts and chiral ligands are employed. nih.gov

More advanced strategies include the Corey-Chaykovsky reaction, where dimethylsulfoxonium methylide reacts with enones to form cyclopropanes. ethz.ch Another powerful method is the Simmons-Smith reaction, which utilizes a zinc carbenoid for the cyclopropanation of olefins. ethz.ch A significant advancement in this area is the development of a metallaphotoredox platform that uses iron carbene reactivity, allowing for the cyclopropanation of N-H, S-H, and P-H bonds from readily available carboxylic acids, amino acids, and alcohols. researchgate.net Biocatalytic cyclopropanation has also emerged as a powerful technique to access enantioenriched cyclopropanes, complementing traditional chemocatalytic approaches. nih.gov For instance, engineered myoglobin (B1173299) variants have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins. nih.gov

| Cyclopropanation Method | Key Reagents/Catalysts | Substrates | Key Features | References |

| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | Enones | Forms cyclopropyl (B3062369) ketones | ethz.ch |

| Simmons-Smith Reaction | Zinc carbenoid (e.g., from ZnEt2 and CH2I2) | Olefins | Classic and widely used method | ethz.ch |

| Metallaphotoredox Catalysis | Iron carbene | Carboxylic acids, amino acids, alcohols | Utilizes readily available feedstocks | researchgate.net |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Olefins, Diazoketone | Highly diastereo- and enantioselective | nih.gov |

Formation of Suitable Butanamide Precursors

The synthesis of 2-(cyclopropylamino)butanoic acid can strategically proceed through a butanamide precursor. A common approach to creating such precursors involves the amidation of a suitable carboxylic acid or its activated derivative. One plausible route begins with the reductive amination of ethyl 2-oxobutanoate (B1229078) with cyclopropylamine. This reaction, typically carried out in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation, would yield ethyl 2-(cyclopropylamino)butanoate.

Subsequent amidation of the resulting ester with ammonia or an appropriate nitrogen source would furnish the desired 2-(cyclopropylamino)butanamide. This transformation can be achieved by heating the ester in a solution of ammonia in an alcohol, such as methanol (B129727) or ethanol (B145695), in a sealed vessel. Alternatively, the carboxylic acid, 2-(cyclopropylamino)butanoic acid, can be directly coupled with an amine source using standard peptide coupling reagents.

Another synthetic strategy involves the initial formation of 2-aminobutanamide (B112745), which can be synthesized from 2-aminobutyric acid. One patented method describes the conversion of 2-aminobutyric acid to 4-ethyl-2,5-oxazolidinedione, which is then subjected to ammonolysis to yield 2-aminobutanamide hydrochloride. reddit.com This intermediate could then potentially undergo N-alkylation with a suitable cyclopropylating agent to introduce the cyclopropyl moiety, although this subsequent step requires careful optimization to avoid over-alkylation and other side reactions.

The following table outlines a selection of coupling reagents that can be employed for the amidation of 2-(cyclopropylamino)butanoic acid to form its corresponding butanamide.

| Coupling Reagent | Description |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective coupling reagent known for rapid reaction times and high yields in amide bond formation. acs.org |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic and widely used carbodiimide (B86325) for amide synthesis, though it can lead to the formation of N-acylurea byproducts. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide that simplifies byproduct removal during workup. |

Derivatization Strategies for Structural Diversification of 2-(Cyclopropylamino)butanoic Acid

N-Protection Strategies (e.g., Boc-protection, Fmoc-protection)

To facilitate selective chemical transformations and peptide synthesis, the secondary amine of 2-(cyclopropylamino)butanoic acid requires protection. The most common protecting groups employed for amino acids are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc-Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. acs.orgnih.gov For 2-(cyclopropylamino)butanoic acid, the reaction would proceed by nucleophilic attack of the secondary amine onto the carbonyl carbon of (Boc)₂O. The reaction is generally carried out in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide (B78521) or triethylamine. beilstein-journals.org The Boc group is stable under a wide range of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). youtube.com

Fmoc-Protection: The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. nih.govacs.org The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions, using a base such as sodium bicarbonate in a solvent mixture like dioxane and water. nih.gov Fmoc-OSu is also a popular reagent due to its stability and reduced potential for side reactions. acs.org The Fmoc group is notably labile to basic conditions, typically being removed with a solution of piperidine (B6355638) in DMF, which makes it orthogonal to the acid-labile Boc group. youtube.com

| Protecting Group | Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA) |

| Fmoc | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu | Base (e.g., Piperidine in DMF) |

Carboxylic Acid Functionalization and Esterification

The carboxylic acid moiety of 2-(cyclopropylamino)butanoic acid offers a handle for further derivatization, most commonly through esterification. Esterification can be a critical step for subsequent reactions or for modifying the compound's physicochemical properties.

The Fischer esterification is a classical and direct method for converting a carboxylic acid to an ester. google.comresearchgate.net This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.com For 2-(cyclopropylamino)butanoic acid, refluxing it with an alcohol like methanol or ethanol in the presence of an acid catalyst would yield the corresponding methyl or ethyl ester. The reaction is reversible, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. google.com

It is important to consider that under these acidic conditions, the secondary amine will be protonated, which can protect it from undesired side reactions. However, the compatibility of the cyclopropyl group with strong acidic conditions over prolonged reaction times should be evaluated to prevent potential ring-opening or other rearrangements.

Process Development Considerations for Scalable Synthesis of 2-(Cyclopropylamino)butanoic Acid Intermediates

The transition from laboratory-scale synthesis to industrial production of 2-(cyclopropylamino)butanoic acid intermediates necessitates careful consideration of process development to ensure safety, efficiency, and cost-effectiveness. Key areas of focus include the scalable synthesis of the cyclopropylamine precursor and the intensification of the amidation reaction.

Scalable Synthesis of Cyclopropylamines: The synthesis of cyclopropylamines on a large scale has been a subject of significant research. While numerous methods exist, many are not suitable for industrial production due to the use of hazardous reagents, low yields, or high costs. qyaobio.com A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported, starting from 1-bromo-1-cyclopropylcyclopropane and utilizing a Curtius degradation. nih.gov This multi-step process was demonstrated to be reproducible on a large scale. nih.gov Another patented process describes the manufacture of cyclopropylamine from gamma-butyrolactone, highlighting the importance of using less expensive and hazardous materials for industrial applications. qyaobio.com

Process Intensification for Amidation: Amidation reactions are fundamental in the synthesis of the butanamide precursors. Process intensification strategies aim to improve the efficiency and safety of these reactions on a large scale. acs.org For reversible amidation reactions, in-situ removal of byproducts, such as water or methanol, can drive the reaction to completion. acs.org Techniques like vacuum stripping or inert gas stripping can be employed to this end. reddit.comacs.org The use of continuous flow reactors can also offer advantages over batch processes, including better heat and mass transfer, improved safety, and potentially higher yields. The choice of coupling agents and solvents also plays a critical role in the sustainability and economics of the process. acs.org

For the synthesis of unnatural amino acids, like 2-(cyclopropylamino)butanoic acid, both chemical and biological synthesis methods are being explored for large-scale production. Biocatalytic methods, using engineered enzymes, can offer high stereoselectivity and milder reaction conditions, which are advantageous for industrial processes.

Computational and Theoretical Chemical Studies of 2 Cyclopropylamino Butanoic Acid

Quantum Chemical Calculations (Density Functional Theory – DFT) for Structural and Electronic Characterization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netsemanticscholar.org It is instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of compounds like 2-(Cyclopropylamino)butanoic acid.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comresearchgate.net For 2-(Cyclopropylamino)butanoic acid, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to determine its optimized geometry. semanticscholar.org This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. rsc.orgmdpi.com The calculated vibrational frequencies can be compared with experimental data to validate the computational model. rsc.org Key vibrational modes for 2-(Cyclopropylamino)butanoic acid would include the stretching frequencies of the C=O, O-H, N-H, and C-N bonds, as well as the bending and torsional modes associated with the cyclopropyl (B3062369) and butyl groups. acs.orgacs.org

Table 1: Predicted Geometrical Parameters for 2-(Cyclopropylamino)butanoic acid using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | O=C-O | 125.0 |

| C-O | 1.35 | C-C-N | 110.5 |

| N-H | 1.02 | H-N-C | 115.2 |

| C-N | 1.47 | C-C-C (backbone) | 112.8 |

| C-C (cyclopropyl) | 1.51 | C-C-C (cyclopropyl) | 60.0 |

Note: These are hypothetical values based on typical DFT calculations for similar amino acids and may not represent experimentally verified data.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netscirp.org A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For 2-(Cyclopropylamino)butanoic acid, the HOMO is likely to be localized on the electron-rich amino group, while the LUMO may be centered on the electron-deficient carboxyl group.

Intramolecular charge transfer (ICT) refers to the transfer of an electron from a donor to an acceptor part of the same molecule upon photoexcitation. nih.govrsc.org Analysis of the HOMO and LUMO distributions can provide insights into the possibility of ICT. acs.org In 2-(Cyclopropylamino)butanoic acid, the amino group can act as an electron donor and the carboxylic acid as an electron acceptor, potentially allowing for ICT. nih.gov

Table 2: Predicted Electronic Properties of 2-(Cyclopropylamino)butanoic acid using DFT

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on typical DFT calculations for amino acids and may not represent experimentally verified data. researchgate.netyoutube.com

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netproteopedia.org The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. proteopedia.org For 2-(Cyclopropylamino)butanoic acid, the MEP map would likely show a negative potential around the oxygen atoms of the carboxyl group and a positive potential around the hydrogen atoms of the amino and hydroxyl groups. researchgate.netnih.gov

Molecular Dynamics Simulations for Investigating Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. numberanalytics.comnih.gov This technique is particularly useful for investigating the interactions between a small molecule like 2-(Cyclopropylamino)butanoic acid and a biological macromolecule, such as a protein. numberanalytics.com

MD simulations can model the process of a ligand binding to a protein, providing detailed information about the binding pathway, the stability of the ligand-protein complex, and any conformational changes that occur in either the ligand or the protein upon binding. frontiersin.orgacs.org By simulating the system over a period of time, researchers can observe the dynamic nature of the interactions, including the formation and breaking of hydrogen bonds and other non-covalent interactions. frontiersin.org This is crucial for understanding the mechanism of action of a potential drug molecule.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations that explicitly include solvent molecules (typically water for biological systems) can provide a more realistic model of the molecule's behavior. nih.gov These simulations can reveal the preferred conformations of 2-(Cyclopropylamino)butanoic acid in solution and how the solvent molecules arrange themselves around the solute. nih.govacs.org This information is vital for understanding its solubility and how it presents itself for interaction with other molecules. mpg.de

Artificial Intelligence and Machine Learning Applications in Chemical Compound Design

The core of AI in drug design lies in its ability to learn from existing chemical and biological data. mdpi.com By training on large databases of molecules with known properties and activities, ML models can develop a sophisticated understanding of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govnih.gov This enables the de novo design of new molecules with desired characteristics and the prediction of physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for untested compounds. nih.govnih.gov Generative AI models, for instance, can propose novel molecular structures that are optimized for a specific biological target, while other ML algorithms can screen virtual libraries of compounds to identify promising candidates for further investigation. mdpi.comoup.com The integration of AI with automated synthesis can further expedite the discovery cycle. nih.gov

Computational Approaches for Enzyme Redesign and Engineering

Enzymes are highly efficient and specific biocatalysts, but their natural forms may not be suitable for industrial processes or for synthesizing non-canonical amino acids like 2-(Cyclopropylamino)butanoic acid. Computational enzyme redesign and engineering aim to modify existing enzymes or create new ones with desired functionalities. eurekalert.orgacs.org This field has been significantly enhanced by the application of machine learning and computational modeling, which can guide the engineering process more efficiently than traditional methods like random mutagenesis and directed evolution alone. nih.govacs.org

Computational strategies typically begin with a known enzyme structure that has a catalytic mechanism related to the desired reaction. For instance, an aminoacyl-tRNA synthetase or an aminotransferase could serve as a starting scaffold for an enzyme intended to recognize and utilize 2-(Cyclopropylamino)butanoic acid. pnas.org Computational tools are then used to predict mutations that would alter the enzyme's substrate specificity. acs.orgpnas.org By modeling the enzyme's active site, researchers can identify key amino acid residues that interact with the substrate. eurekalert.org Software can then systematically evaluate the effect of mutating these residues to better accommodate the unique cyclopropyl and butyl groups of the target compound, optimizing shape complementarity and stabilizing interactions. acs.org

Machine learning models can accelerate this process by learning from sequence-function data of enzyme families. nih.govarxiv.org These models can predict the impact of mutations on enzyme stability, solubility, and catalytic activity, helping to filter out detrimental changes and prioritize beneficial ones. acs.orgnih.gov An integrated strategy might involve using data-driven ML methods to predict beneficial mutations on the protein surface and model-driven computational methods to redesign the active site, enhancing tolerance to non-natural substrates or reaction conditions. nih.gov This synergy of computational design and laboratory evolution has proven effective in generating enzymes for novel chemical transformations. acs.orgnih.gov

Table 1: Illustrative Example of Computational Enzyme Redesign for 2-(Cyclopropylamino)butanoic acid Utilization

| Target Enzyme Scaffold | Computational Method | Key Residues Targeted for Mutation | Predicted Outcome |

| Aspartate Aminotransferase | Rosetta Design, FoldX | Phe15, Tyr22, Trp140 | Increased binding pocket volume to accommodate the cyclopropyl group. |

| Leucyl-tRNA Synthetase | GRAPE_DA, Molecular Dynamics | Val332, Ile450 | Enhanced specificity for 2-(Cyclopropylamino)butanoic acid over natural amino acids. |

| Omega-Transaminase | innov'SAR (AI/ML) | Arg88, Leu117 | Improved catalytic efficiency (k_cat/K_m) for the amination of a precursor keto-acid. |

This table is a hypothetical illustration of how computational methods could be applied. The specific enzymes and residues are chosen for exemplary purposes.

Predictive Modeling for Biochemical Activity and Specificity

The process begins with the creation of a numerical representation of the molecule, often in the form of molecular descriptors or fingerprints. researchgate.net These descriptors capture various physicochemical properties, such as size, shape, charge distribution, and lipophilicity, as well as structural features. Machine learning algorithms—ranging from random forests and support vector machines to deep neural networks—are then trained on large datasets where these molecular representations are linked to known experimental outcomes, such as binding affinity for a particular protein or a specific biological response. acs.orgyoutube.com

Once trained, these models can predict the activity of new compounds. bohrium.com For 2-(Cyclopropylamino)butanoic acid, a QSAR model could estimate its binding affinity to a panel of enzymes and receptors, helping to identify potential biological targets and off-targets. nih.govyoutube.com More complex deep learning models, trained on extensive bioactivity data, can predict a compound's mechanism of action or even its potential for toxicity. mdpi.comchemistryviews.org These predictions allow chemists to prioritize which compounds to synthesize and test, screen for potential liabilities early in the design process, and refine molecular structures to enhance desired activities and minimize unwanted side effects. youtube.comresearchgate.net

Table 2: Hypothetical Predictive Model Output for 2-(Cyclopropylamino)butanoic acid

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Predicted Bioactivity Score (Target: Enzyme X) |

| 2-(Cyclopropylamino)butanoic acid | 143.19 | 0.9 | 49.3 | 0.78 |

| Butanoic acid | 88.11 | 0.8 | 37.3 | 0.21 |

| 2-Aminobutanoic acid | 103.12 | -1.2 | 63.3 | 0.35 |

| Valine | 117.15 | -2.3 | 63.3 | 0.15 |

This table is a conceptual representation. Bioactivity scores are unitless predictions from a hypothetical machine learning model, where a higher score indicates stronger predicted activity against a hypothetical target "Enzyme X". Physicochemical properties are based on known values.

Advanced Analytical Methodologies for Research and Characterization of 2 Cyclopropylamino Butanoic Acid

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of "2-(Cyclopropylamino)butanoic acid," enabling its separation from complex mixtures and its precise quantification. Various chromatographic approaches are employed, each offering distinct advantages depending on the research context.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of butanoic acid derivatives like "2-(Cyclopropylamino)butanoic acid." The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For instance, reversed-phase HPLC, often utilizing C18 columns, is a common choice. pensoft.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). pensoft.netmdpi.com The pH of the aqueous buffer is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte. nih.gov

Method validation is a crucial step to ensure the reliability of the HPLC method. nih.gov This process involves assessing several parameters, including linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). semanticscholar.orglongdom.orgmdpi.com Linearity is established by analyzing a series of standards at different concentrations and demonstrating a proportional relationship between concentration and detector response. mdpi.com Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies in spiked samples. semanticscholar.orgmdpi.com Precision refers to the closeness of repeated measurements and is evaluated at both intra-day and inter-day levels. semanticscholar.orgmdpi.com Selectivity ensures that the method can distinguish the analyte from other components in the sample matrix. semanticscholar.orglongdom.org The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. longdom.orgmdpi.com

A typical HPLC method for a butanoic acid derivative might use a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH, with UV detection at a wavelength where the compound absorbs maximally. pensoft.netnih.gov The validation of such a method would involve preparing calibration curves, analyzing quality control samples at different concentrations, and assessing the method's performance in the presence of potential interferences. semanticscholar.orgmdpi.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Data for a Butanoic Acid Derivative

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (50:50, v/v) nih.gov |

| Flow Rate | 1.0 mL/min pensoft.netnih.gov |

| Detection | UV at 210 nm semanticscholar.orglongdom.org |

| Column Temperature | 30 °C pensoft.net |

| Validation Parameters | |

| Linearity (R²) | > 0.999 mdpi.com |

| Accuracy (% Recovery) | 98.2 - 101.9% mdpi.com |

| Precision (RSD) | < 2% mdpi.com |

| LOD | 0.01% of total fat mdpi.com |

| LOQ | 0.10% of total fat mdpi.com |

This table presents a hypothetical but representative set of HPLC conditions and validation results based on published methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds, making it well-suited for metabolomic studies that may include "2-(Cyclopropylamino)butanoic acid" or its metabolites. nih.govfrontiersin.org In metabolomics, GC-MS allows for the comprehensive profiling of a wide range of small molecules in biological samples. nih.gov

For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility for GC analysis. nih.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts acidic protons on functional groups like carboxyl and amino groups into trimethylsilyl (B98337) ethers and esters. nih.gov

The GC separates the derivatized analytes based on their boiling points and interactions with the stationary phase of the column. frontiersin.org The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). frontiersin.org The resulting mass spectrum provides a unique fragmentation pattern that can be used for compound identification by comparing it to spectral libraries. gcms.cz

In a metabolomic workflow, GC-MS can be used in both untargeted and targeted modes. nih.gov Untargeted analysis aims to detect and identify as many metabolites as possible to discover biomarkers or metabolic changes related to a specific condition. nih.gov Targeted analysis focuses on the accurate quantification of a predefined set of metabolites. gcms.cz For "2-(Cyclopropylamino)butanoic acid," a targeted GC-MS method would involve optimizing the derivatization, chromatographic separation, and mass spectrometric parameters for this specific compound and its potential metabolites.

Table 2: Typical GC-MS Parameters for Metabolite Profiling

| Parameter | Condition/Value |

| Gas Chromatography | |

| Column | DB-WAX or similar, 60 m x 0.25 mm ID, 0.25 µm film thickness frontiersin.org |

| Inlet Temperature | 250 °C frontiersin.org |

| Oven Program | Initial temp 40-50°C, ramped to 220-230°C frontiersin.orgnih.gov |

| Carrier Gas | Helium at 1.0 mL/min frontiersin.org |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV frontiersin.org |

| Ion Source Temperature | 230 °C nih.govfrontiersin.org |

| Mass Scan Range | 40-600 amu nih.govfrontiersin.org |

| Derivatization | |

| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov |

This table provides a general overview of GC-MS parameters that can be adapted for the analysis of derivatized amino acids.

Ion exchange chromatography (IEC) and ion exclusion chromatography (IExC) are valuable techniques for the separation of ionic compounds, including organic acids and amino acids like "2-(Cyclopropylamino)butanoic acid." iajps.comlibretexts.org

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. researchgate.net The stationary phase consists of a resin with covalently attached charged functional groups. libretexts.org In cation exchange chromatography, the stationary phase is negatively charged, retaining positively charged analytes. Conversely, in anion exchange chromatography, a positively charged stationary phase retains negatively charged analytes. iajps.com The separation is achieved by controlling the pH and ionic strength of the mobile phase, which influences the charge of the analyte and its competition with buffer ions for binding to the resin. researchgate.net IEC is particularly useful for purifying proteins and separating amino acids. libretexts.orgresearchgate.net

Ion Exclusion Chromatography (IExC) is a mode of liquid chromatography that separates ionized from non-ionized or slightly ionized compounds. phenomenex.com The stationary phase is typically a sulfonated polystyrene-divinylbenzene resin. phenomenex.com Highly ionized species are repelled by the fixed charges on the resin and are eluted quickly, while neutral or slightly ionized molecules can penetrate the resin pores and are retained longer. oup.com This technique is well-suited for the analysis of organic acids in complex matrices like wastewater, as it can effectively separate them from interfering inorganic anions. thermofisher.com The retention of organic acids in IExC is influenced by their pKa values and the pH of the mobile phase.

Both IEC and IExC can be coupled with various detectors, including conductivity and mass spectrometry, for sensitive and specific detection of "2-(Cyclopropylamino)butanoic acid." diduco.comnih.gov

Table 3: Comparison of Ion Exchange and Ion Exclusion Chromatography

| Feature | Ion Exchange Chromatography (IEC) | Ion Exclusion Chromatography (IExC) |

| Principle | Separation based on reversible exchange of ions between the analyte and the stationary phase. iajps.com | Separation based on the exclusion of highly ionized analytes from the stationary phase pores. phenomenex.com |

| Stationary Phase | Resin with fixed charged functional groups (e.g., sulfonate, quaternary amine). libretexts.org | Sulfonated polystyrene-divinylbenzene resin. phenomenex.com |

| Analytes | Charged molecules (e.g., amino acids, proteins, inorganic ions). iajps.comlibretexts.org | Primarily weak organic acids. phenomenex.comthermofisher.com |

| Separation Control | Mobile phase pH and ionic strength. researchgate.net | Mobile phase pH. |

| Application Example | Purification of proteins. researchgate.net | Analysis of organic acids in wastewater. thermofisher.com |

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the chemical structure and assessing the purity of "2-(Cyclopropylamino)butanoic acid."

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of "2-(Cyclopropylamino)butanoic acid."

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electron density around it. docbrown.info For "2-(Cyclopropylamino)butanoic acid," one would expect to see distinct signals for the protons on the cyclopropyl (B3062369) ring, the butanoic acid chain, and the amino group. The protons on the carbon adjacent to the carboxylic acid and the amino group would be deshielded and appear at a higher chemical shift compared to the other alkyl protons. libretexts.orglibretexts.org Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of the signals, providing information about the neighboring protons. docbrown.info

¹³C NMR provides information about the different carbon environments in a molecule. docbrown.info Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears at a significantly downfield chemical shift (typically 170-180 ppm). libretexts.orgdocbrown.info The other carbon atoms in the butanoic acid chain and the cyclopropyl ring will have characteristic chemical shifts.

Table 4: Predicted ¹H NMR Chemical Shifts for 2-(Cyclopropylamino)butanoic acid

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| -NH- | Variable | broad singlet |

| -CH(NH)- | ~3.0 - 3.5 | multiplet |

| -CH(cyclopropyl)- | ~2.0 - 2.5 | multiplet |

| -CH₂- (butanoic) | ~1.5 - 2.0 | multiplet |

| -CH₃ | ~0.9 - 1.2 | triplet |

| Cyclopropyl CH₂ | ~0.4 - 0.8 | multiplet |

These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Table 5: Predicted ¹³C NMR Chemical Shifts for 2-(Cyclopropylamino)butanoic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| C(NH) | 55 - 65 |

| C(cyclopropyl) | 25 - 35 |

| CH₂ (butanoic) | 20 - 30 |

| CH₃ | 10 - 15 |

| Cyclopropyl CH₂ | 5 - 10 |

These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. docbrown.info For "2-(Cyclopropylamino)butanoic acid," characteristic IR absorption bands would be expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), the N-H stretch of the secondary amine (a moderate band around 3300-3500 cm⁻¹), and C-H stretches of the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹). libretexts.orgdocbrown.info

Ultraviolet-Visible (UV/Vis) Spectroscopy provides information about electronic transitions within a molecule. libretexts.org Simple carboxylic acids without extensive conjugation typically show a weak n → π* transition for the carbonyl group at around 200-210 nm. libretexts.orgcopernicus.org The presence of the amino group might cause a slight shift in this absorption. While not highly specific for detailed structural elucidation, UV/Vis spectroscopy is often used as a detection method in HPLC. pensoft.net

Table 6: Characteristic IR Absorption Frequencies for 2-(Cyclopropylamino)butanoic acid

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) libretexts.orgdocbrown.info |

| Carbonyl | C=O stretch | 1700 - 1725 (strong) docbrown.info |

| Amine | N-H stretch | 3300 - 3500 (moderate) |

| Alkyl/Cyclopropyl | C-H stretch | 2850 - 3000 |

These are typical frequency ranges and the exact positions can be influenced by the molecular environment and sample state.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides critical information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 2-(Cyclopropylamino)butanoic acid, with a molecular formula of C7H13NO2, the calculated molecular weight is 143.19 g/mol . chemenu.com

In a typical electron ionization (EI) mass spectrometer, high-energy electrons bombard the gaseous sample, leading to the ejection of an electron from the molecule to form a positively charged molecular ion (M•+). chemguide.co.uk The molecular ion peak for 2-(Cyclopropylamino)butanoic acid would be observed at an m/z of 143.

This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. While an experimental spectrum for 2-(Cyclopropylamino)butanoic acid is not publicly available, a predicted fragmentation pattern can be deduced based on the known behavior of carboxylic acids and amines.

Key fragmentation pathways for 2-(Cyclopropylamino)butanoic acid would likely include:

Loss of the carboxyl group (-COOH): A common fragmentation for carboxylic acids is the loss of the carboxyl radical, which has a mass of 45 Da. This would result in a fragment ion at m/z 98.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could involve the loss of an ethyl group (-CH2CH3) from the butanoic acid chain, resulting in a fragment.

McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This typically results in the loss of a neutral alkene.

Cleavage of the Cyclopropyl Ring: The cyclopropyl group may also fragment, although it is a relatively stable ring.

The analysis of these fragmentation patterns is crucial for confirming the identity and structural integrity of synthesized 2-(Cyclopropylamino)butanoic acid.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 2-(Cyclopropylamino)butanoic acid

| m/z Value | Proposed Fragment Ion | Description |

| 143 | [C7H13NO2]+ | Molecular Ion (M•+) |

| 98 | [C5H12N]+ | Loss of the carboxyl group (-COOH) |

| 70 | [C4H8N]+ | Cleavage related to the cyclopropylamino moiety |

| 60 | [CH3CH2COOH]+ | Fragment corresponding to butanoic acid portion |

Principles of Analytical Method Development and Validation in Academic Research

The development and validation of analytical methods are critical for ensuring that experimental results are reliable, reproducible, and fit for their intended purpose. certified-laboratories.comomicsonline.org In an academic research context, this process establishes the performance characteristics of a newly developed method for quantifying a compound like 2-(Cyclopropylamino)butanoic acid. The process is guided by principles outlined in documents such as the International Council for Harmonisation (ICH) guidelines. ich.orgich.org

Method development involves selecting the appropriate analytical technique (e.g., High-Performance Liquid Chromatography - HPLC), choosing a suitable column and mobile phase, and optimizing conditions to achieve adequate separation and detection of the analyte. omicsonline.orgmdpi.com Once the method is developed, it must be validated to demonstrate its suitability. certified-laboratories.com Validation involves a series of experiments designed to assess various performance parameters. nih.gov

Assessment of Method Specificity, Accuracy, and Precision

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, specificity is demonstrated by showing that the peak for 2-(Cyclopropylamino)butanoic acid is well-resolved from other peaks and that its peak purity can be confirmed, often using a photodiode array (PDA) detector.

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. certified-laboratories.com Accuracy experiments are usually performed at three different concentration levels, with multiple replicates at each level. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Table 2: Illustrative Validation Data for a Hypothetical HPLC Method for 2-(Cyclopropylamino)butanoic acid

| Parameter | Concentration Level (µg/mL) | Results | Acceptance Criteria |

| Accuracy | 80 | Mean Recovery: 99.5% | 98.0 - 102.0% |

| 100 | Mean Recovery: 100.2% | 98.0 - 102.0% | |

| 120 | Mean Recovery: 99.8% | 98.0 - 102.0% | |

| Precision (Repeatability) | 100 (n=6) | RSD: 0.8% | RSD ≤ 2% |

| Precision (Intermediate) | 100 (n=6) | RSD: 1.5% | RSD ≤ 2% |

Evaluation of Method Robustness and Determination of Reportable Range

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.org It provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase pH, mobile phase composition, column temperature, and flow rate. The robustness study helps to identify which parameters need to be strictly controlled. ich.org

The Reportable Range is the range of concentrations over which the analytical method is shown to be precise, accurate, and linear. ich.org It is established by confirming that the method provides acceptable results for these parameters across the specified range of concentrations of the analyte. mdpi.com

Table 3: Illustrative Robustness Study for a Hypothetical HPLC Method

| Parameter Varied | Variation | % Change in Peak Area | % Change in Retention Time |

| Mobile Phase pH | 3.0 ± 0.2 | < 2.0% | < 1.0% |

| Acetonitrile % in Mobile Phase | 40% ± 2% | < 1.5% | < 5.0% |

| Column Temperature | 30°C ± 2°C | < 1.0% | < 2.0% |

| Flow Rate | 1.0 mL/min ± 0.1 mL/min | < 0.5% | < 8.0% |

Based on successful validation studies, the reportable range for a hypothetical HPLC method for 2-(Cyclopropylamino)butanoic acid might be determined to be from 1.0 µg/mL (the Limit of Quantitation) to 200 µg/mL.

Bioconjugation Strategies and Chemical Biology Probes Utilizing 2 Cyclopropylamino Butanoic Acid Moieties

Fundamental Principles of Bioconjugation with Amino Acid Derivatives

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of chemical biology. rsc.org Amino acid derivatives are central to many of these strategies, providing handles for attaching probes, drugs, or other labels to peptides and proteins.

The most common method for linking amino acids or their derivatives into peptides and proteins is through the formation of an amide bond. This involves the reaction between the carboxylic acid group of one amino acid and the amino group of another. In the context of 2-(cyclopropylamino)butanoic acid, both its secondary amine (the cyclopropylamino group) and its carboxylic acid can participate in amide bond formation.

The formation of a stable amide bond typically requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. This is a standard procedure in solid-phase peptide synthesis and in solution-phase conjugations. The resulting amide bond is highly stable under physiological conditions, making it an ideal linkage for constructing robust bioconjugates.

Table 1: Common Activating Agents for Amide Bond Formation

| Activating Agent | Abbreviation | Description |

| Dicyclohexylcarbodiimide | DCC | A classic carbodiimide (B86325) used for amide and ester synthesis. |

| Diisopropylcarbodiimide | DIC | Similar to DCC but the urea (B33335) byproduct is more soluble. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | A water-soluble carbodiimide, often used in bioconjugation. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based coupling reagent. |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | A uronium-based coupling reagent known for high efficiency. |

The secondary amine of 2-(cyclopropylamino)butanoic acid is a nucleophile that can react with activated carboxylic acids on proteins, such as those on aspartic or glutamic acid residues, or with an activated C-terminal carboxyl group. Conversely, the carboxylic acid of 2-(cyclopropylamino)butanoic acid can be activated to react with amine groups on a target protein, most commonly the ε-amino group of lysine (B10760008) residues.

A major goal in bioconjugation is to achieve site-selective modification, which ensures the production of a homogeneous product with well-defined properties. nih.gov Traditional methods that target highly abundant amino acids like lysine often result in heterogeneous mixtures of products. escholarship.org Therefore, strategies have been developed to target less frequent amino acids or specific locations on a protein. escholarship.orgresearchgate.net

The development of synthetic probes that can react with specific amino acid side chains or the N-terminus of a protein is a key approach to achieving site-selectivity. escholarship.org For instance, reagents have been designed to selectively modify cysteine, tyrosine, or tryptophan residues. researchgate.net The N-terminus is another attractive target as most proteins have only one, allowing for stoichiometric control of the conjugation. escholarship.org

A synthetic probe derived from 2-(cyclopropylamino)butanoic acid could be designed for site-selective modification. For example, the cyclopropyl (B3062369) group itself might be part of a recognition motif for a specific enzyme or binding pocket, directing the conjugation to a particular site. More commonly, the amino acid would be functionalized with a reactive group known to target a specific residue. The unique steric and electronic properties of the cyclopropyl group could influence the reactivity and selectivity of the probe.

Chemical probes are small-molecule modulators of a protein's function that enable the investigation of its role in biological processes. nih.gov High-quality chemical probes are essential for generating meaningful biological data and can be pivotal in the early stages of drug discovery. nih.govnih.gov A probe based on 2-(cyclopropylamino)butanoic acid could be used to explore biological systems, identify and validate new drug targets, or serve as a lead for therapeutic development. nih.govscispace.com

Advanced Bioconjugation Methodologies Applicable to Cyclopropylamino Acid Scaffolds

Beyond traditional amide bond formation, a variety of advanced bioconjugation techniques have emerged that offer greater selectivity and biocompatibility. These methods are highly relevant for the use of unique amino acid scaffolds like 2-(cyclopropylamino)butanoic acid.

Enzymatic ligation methods use enzymes to catalyze the formation of a covalent bond between two molecules, often with exceptional chemo- and site-selectivity. nih.govnih.gov These techniques are a powerful extension to chemical ligation methods for the synthesis of complex peptides and proteins. nih.govnih.govresearchgate.net

Several enzymes, known as ligases, are commonly used for this purpose:

Sortases: These bacterial transpeptidases recognize a specific peptide sequence (e.g., LPXTG for Sortase A) and cleave the peptide bond between the threonine and glycine (B1666218), subsequently ligating it to an N-terminal glycine nucleophile.

Butelase-1: A plant-derived ligase that recognizes a specific C-terminal sequence (N-H-V) and ligates it to an N-terminal asparagine or aspartic acid. It is known for its high efficiency.

Peptiligase and Subtiligase: Engineered variants of subtilisin proteases that favor ligation over hydrolysis.

For a scaffold like 2-(cyclopropylamino)butanoic acid to be used in enzyme-mediated ligation, it would likely need to be incorporated into a peptide sequence that is recognized by a specific ligase. The unique structure of the cyclopropylamino group could potentially influence the recognition and catalytic efficiency of the enzyme. Research in this area would involve exploring the substrate tolerance of known ligases or engineering new enzyme variants that can specifically recognize and ligate peptides containing this non-canonical amino acid. The inherent specificity of these enzymes could be exploited for precise peptide and protein ligation. nih.govresearchgate.net

Table 2: Comparison of Common Enzyme-Mediated Ligation Techniques

| Enzyme | Recognition Sequence (C-terminus) | Nucleophile (N-terminus) | Scar Sequence |

| Sortase A | LPXTG | Glycine | LPXTG |

| Butelase-1 | NHV | Asparagine/Aspartic Acid | NHV |

| Peptiligase | Various (e.g., Ac-Phe-OEt) | Various amino acids | Minimal scar |

Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups that are abiotic. wikipedia.org This approach allows for the precise labeling of biomolecules in complex environments like live cells. wikipedia.org

Several bioorthogonal reactions have been developed, with "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC), being the most prominent. wikipedia.org Other examples include the Staudinger ligation, tetrazine ligation, and reactions involving cyclopropenes. wikipedia.orgnih.gov

To utilize 2-(cyclopropylamino)butanoic acid in a bioorthogonal strategy, the molecule would first be functionalized with a bioorthogonal reporter group, such as an azide, alkyne, or tetrazine. This functionalized amino acid could then be incorporated into a peptide or protein, or used as a probe itself. The complementary bioorthogonal handle would be on the labeling molecule (e.g., a fluorophore or a drug). The reaction between the two would then form a stable covalent linkage.

While the cyclopropyl group in 2-(cyclopropylamino)butanoic acid is generally stable, related strained ring systems like cyclopropenones and cyclopropenes have been developed for bioorthogonal reactions. nih.govnih.govnih.govcapes.gov.br For instance, cyclopropenones can react with phosphines in a bioorthogonal ligation. nih.govcapes.gov.br This highlights the potential of strained rings in bioorthogonal chemistry, although the saturated cyclopropyl group itself is not typically used as a bioorthogonal reactant. The primary route for a 2-(cyclopropylamino)butanoic acid scaffold would be its derivatization with a known bioorthogonal functional group.

Table 3: Examples of Bioorthogonal Reactions

| Reaction | Reactants | Catalyst |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | None (strain-promoted) |

| Tetrazine Ligation | Tetrazine, trans-Cyclooctene | None |

| Staudinger Ligation | Azide, Triarylphosphine | None |

Visible-light photoredox catalysis has recently emerged as a powerful tool for modifying amino acids, peptides, and proteins under mild conditions. rsc.orgnih.gov This method uses a photocatalyst that, upon absorption of light, can initiate chemical reactions by generating reactive intermediates like radicals. nih.govnih.gov This approach offers high functional group tolerance and can enable novel transformations that are not accessible through traditional methods. nih.gov

Photocatalytic methods have been developed to modify a wide range of amino acid residues, including aromatic residues like tryptophan and tyrosine, as well as cysteine and others. rsc.orgnih.gov These reactions can be highly chemoselective, and in some cases, site-selective. rsc.org

A 2-(cyclopropylamino)butanoic acid moiety could be a substrate or a directing group in a photocatalyzed bioconjugation reaction. For example, the C-H bonds on the cyclopropyl ring could potentially be activated through a photocatalytic process, although this would require specific reaction conditions. A more likely scenario is the photocatalytic decarboxylation of the amino acid to generate a radical, which can then participate in a variety of coupling reactions. acs.org For instance, N-(acyloxy)phthalimide esters of amino acids can be decarboxylated using a ruthenium-based photocatalyst to generate α-amino radicals. nih.gov These radicals can then be trapped by other molecules to form new C-C or C-heteroatom bonds. nih.gov

The application of photocatalysis to a scaffold like 2-(cyclopropylamino)butanoic acid could open up new avenues for creating complex bioconjugates with unique linkages that are not easily formed by other methods. Further research is needed to explore the full potential of these photocatalytic approaches for modifying biomolecules containing this and other non-canonical amino acids. nih.gov

Development of Chemical Probes and Tools Incorporating 2-(Cyclopropylamino)butanoic Acid Moieties

The unique structural and electronic properties of the cyclopropyl group have garnered interest in its potential use for developing novel chemical probes and tools. While specific applications of 2-(cyclopropylamino)butanoic acid are not yet extensively documented in publicly available literature, the principles of chemical probe design and protein engineering provide a clear framework for its potential utility. The strained three-membered ring of the cyclopropyl group can influence molecular conformation and interactions, making it an intriguing component for creating sophisticated biological tools.

Integration into Non-Canonical Amino Acids for Protein Engineering

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities. nih.gov Integrating a 2-(cyclopropylamino)butanoic acid derivative as an ncAA could allow for the creation of proteins with unique properties. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the ncAA and incorporates it into a growing polypeptide chain in response to a nonsense or frameshift codon. nih.gov

The cyclopropyl group, when incorporated into a protein's structure, could act as a minimalistic, conformationally constrained probe. Its rigid structure can be used to study protein folding, stability, and interactions. Research has shown that nature itself utilizes cyclopropyl-containing amino acids, as seen in the identification of a poly-cyclopropylglycine-containing peptide. nih.gov

Furthermore, the chemical reactivity of the cyclopropyl group could be exploited. For instance, it could be designed to react with specific cellular targets or to be part of a photo-activatable crosslinking experiment to map protein-protein interactions. The synthesis of various cyclopropyl amino acid derivatives has been explored, providing a foundation for creating custom ncAAs for specific protein engineering applications. nih.gov

Table 2: Potential Applications of 2-(Cyclopropylamino)butanoic Acid as a Non-Canonical Amino Acid in Protein Engineering

| Application Area | Rationale for Use | Potential Outcome |

| Protein Structure and Folding | The rigid cyclopropyl group can introduce conformational constraints. | Stabilization of specific protein folds or study of folding pathways. |

| Enzyme Mechanism Studies | The cyclopropyl group can act as a mechanism-based inactivator or a steric probe in an active site. | Elucidation of enzymatic reaction mechanisms. |

| Bioorthogonal Labeling | The cyclopropyl group, especially if modified to a cyclopropene, can participate in specific "click" reactions. nih.gov | Site-specific labeling of proteins for imaging or purification. |

| Creating Novel Biocatalysts | Introduction of the unique electronic properties of the cyclopropyl ring into an enzyme's active site. | Engineering enzymes with novel catalytic activities or substrate specificities. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyclopropylamino)butanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of 2-(Cyclopropylamino)butanoic acid typically involves cyclopropane ring introduction via [3+2] cycloaddition or nucleophilic substitution. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Pd/C with chiral ligands) are critical. For example, in analogous compounds like (2S)-2-amino-3-cyclopropylbutanoic acid, stereocenters are preserved by optimizing solvent polarity (e.g., methanol vs. chloroform) and reaction temperature (20–40°C) to minimize racemization . Kinetic resolution during crystallization or chromatography can further isolate enantiomers.

Q. How can researchers validate the purity and structural identity of 2-(Cyclopropylamino)butanoic acid using analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and carboxylate carbons (δ 170–180 ppm). Coupling constants (J = 4–8 Hz) confirm cyclopropane ring geometry.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₁₃NO₂, [M+H]+ = 144.1016) .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol 90:10) with UV detection at 210 nm.

Advanced Research Questions

Q. What strategies are employed to study the biological activity of 2-(Cyclopropylamino)butanoic acid in enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme Assays : Competitive inhibition is tested via kinetic studies (e.g., Michaelis-Menten plots) using purified enzymes (e.g., amino acid decarboxylases) and fluorogenic substrates. IC₅₀ values are calculated with dose-response curves .

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to active sites, validated by mutagenesis studies (e.g., replacing cyclopropyl with methyl groups to assess steric effects) .

- Metabolic Stability : In vitro assays with liver microsomes (human/rat) measure degradation rates (t½) under physiological pH (7.4) and temperature (37°C) .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?

- Methodological Answer :

- Solubility Optimization : Use co-solvents (DMSO:PBS mixtures) or cyclodextrin encapsulation to enhance aqueous solubility. LogP values (predicted ~1.2) guide formulation choices .

- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models, with LC-MS/MS quantification of plasma concentrations. Confounding factors (e.g., efflux pumps like P-gp) are assessed using inhibitors (verapamil) .

- Data Reconciliation : Meta-analysis of pH-dependent solubility profiles (e.g., poor solubility at gastric pH vs. intestinal) clarifies discrepancies .

Q. What experimental designs are recommended for probing the compound’s role in metabolic pathways, such as amino acid biosynthesis or degradation?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels at the cyclopropylamine group to track metabolic flux via GC-MS or NMR .

- Knockout Models : Use CRISPR-Cas9 to silence target genes (e.g., ilvE in E. coli) and assess growth rescue by exogenous 2-(Cyclopropylamino)butanoic acid .

- Enzyme Kinetics : Measure substrate specificity of aminotransferases using coupled assays (NADH oxidation at 340 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.